molecular formula C5H8N6O2 B3345798 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide CAS No. 111105-70-5

5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide

Cat. No.: B3345798
CAS No.: 111105-70-5
M. Wt: 184.16 g/mol
InChI Key: NJQWADCDQFBNCQ-UHFFFAOYSA-N
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Description

5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with amino, hydrazinecarbonyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of catalysts such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high efficiency and yield. The choice of solvents and reaction conditions is also optimized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydrazinecarbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This modulation can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of an imidazole ring.

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a fused pyridine ring, offering different biological activities.

    5-Amino-1H-pyrazole-4-carboxamide: Similar functional groups but with a pyrazole ring.

Uniqueness

5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its hydrazinecarbonyl group, in particular, offers unique reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

5-amino-1-(hydrazinecarbonyl)imidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O2/c6-3-2(4(7)12)9-1-11(3)5(13)10-8/h1H,6,8H2,(H2,7,12)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQWADCDQFBNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C(=O)NN)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549032
Record name 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111105-70-5
Record name 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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